[1-(4-Bromophenyl)ethyl](ethyl)methylamine [1-(4-Bromophenyl)ethyl](ethyl)methylamine
Brand Name: Vulcanchem
CAS No.: 1862995-16-1
VCID: VC2785441
InChI: InChI=1S/C11H16BrN/c1-4-13(3)9(2)10-5-7-11(12)8-6-10/h5-9H,4H2,1-3H3
SMILES: CCN(C)C(C)C1=CC=C(C=C1)Br
Molecular Formula: C11H16BrN
Molecular Weight: 242.16 g/mol

[1-(4-Bromophenyl)ethyl](ethyl)methylamine

CAS No.: 1862995-16-1

Cat. No.: VC2785441

Molecular Formula: C11H16BrN

Molecular Weight: 242.16 g/mol

* For research use only. Not for human or veterinary use.

[1-(4-Bromophenyl)ethyl](ethyl)methylamine - 1862995-16-1

Specification

CAS No. 1862995-16-1
Molecular Formula C11H16BrN
Molecular Weight 242.16 g/mol
IUPAC Name 1-(4-bromophenyl)-N-ethyl-N-methylethanamine
Standard InChI InChI=1S/C11H16BrN/c1-4-13(3)9(2)10-5-7-11(12)8-6-10/h5-9H,4H2,1-3H3
Standard InChI Key AFVVDVLQWCNHAD-UHFFFAOYSA-N
SMILES CCN(C)C(C)C1=CC=C(C=C1)Br
Canonical SMILES CCN(C)C(C)C1=CC=C(C=C1)Br

Introduction

Chemical Properties and Structure

Basic Structural Information

1-(4-Bromophenyl)ethylmethylamine possesses the following fundamental chemical properties:

PropertyValue
Molecular FormulaC₁₁H₁₆BrN
Molecular Weight242.16 g/mol
CAS Numbers1862995-16-1, 1079742-51-0
IUPAC Name1-(4-bromophenyl)-N-ethyl-N-methylethanamine
Synonyms1-(4-Bromophenyl)ethylmethylamine, A1-16681

The molecular structure consists of a 4-bromophenyl group attached to a chiral carbon, which is also bonded to a methyl group and an N-ethyl-N-methyl amino group .

Physical Properties

While specific experimental data for this exact compound is limited in the available literature, some physical properties can be inferred based on its chemical structure and similar compounds:

The presence of the bromine atom typically confers higher density and molecular weight compared to non-halogenated analogs. The tertiary amine functionality generally contributes to moderate basicity and potential hydrogen bonding capabilities as an acceptor. Based on related bromophenyl compounds, it likely exists as a colorless to pale yellow liquid or crystalline solid at room temperature.

Spectroscopic Characteristics

The compound would exhibit characteristic spectroscopic patterns reflective of its structure:

  • In NMR spectroscopy, distinctive signals would be expected for the aromatic protons of the bromophenyl group, showing the characteristic pattern of a para-substituted phenyl ring

  • The methyl and ethyl groups attached to the nitrogen would display characteristic signals in both ¹H and ¹³C NMR

  • Mass spectrometry would show a characteristic isotope pattern due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes

Synthesis and Production Methods

Synthetic Pathways

The synthesis of 1-(4-Bromophenyl)ethylmethylamine typically involves several potential routes, with the most common approach being:

  • Starting with 1-(4-bromophenyl)ethanamine as a precursor

  • Performing sequential N-alkylation with appropriate reagents to introduce the methyl and ethyl groups on the nitrogen atom

  • Purification through conventional techniques such as recrystallization or chromatography

Alternative synthetic routes might involve:

  • Reductive amination of 1-(4-bromophenyl)ethanone with N-ethylmethylamine

  • Reduction of corresponding amides or imines

  • Functional group transformations of related bromophenyl compounds

Reaction Conditions

The synthesis typically requires careful control of reaction conditions, including:

  • Use of polar aprotic solvents to enhance the nucleophilicity of amine reactants

  • Temperature control to prevent side reactions

  • Selective alkylation strategies to avoid over-alkylation of the nitrogen atom

  • Appropriate selection of reducing agents when pursuing reductive pathways

Applications and Research Directions

Biochemical Research

The compound and its structural analogs have potential applications in biochemical research:

  • As probes for studying receptor-ligand interactions in neurotransmitter systems

  • In structure-activity relationship studies to understand how structural modifications affect biological activity

  • As building blocks for the synthesis of more complex bioactive molecules

Related compounds have been employed in studies exploring receptor interactions, helping researchers understand how certain drugs influence neurotransmitter systems .

Analytical Chemistry Applications

In analytical chemistry, brominated amine compounds similar to 1-(4-Bromophenyl)ethylmethylamine have been utilized in:

  • Development of analytical methods for detecting and quantifying amines in biological samples

  • Enhancing the accuracy of drug testing methodologies

  • Serving as internal standards or reference compounds in chromatographic analyses

The presence of the bromine atom provides a distinctive mass spectral pattern that can be advantageous in certain analytical applications .

Material Science Applications

In material science, compounds with similar structural features have found applications in:

  • Creation of specialized polymers with specific amine functionalities

  • Development of materials with improved physical or chemical properties

  • Serving as intermediates in the synthesis of functional materials

The bromophenyl moiety can participate in various coupling reactions, making it valuable for material science applications requiring precise molecular architectures .

Comparative Analysis with Related Compounds

Structural Analogs

Several related compounds share structural similarities with 1-(4-Bromophenyl)ethylmethylamine:

CompoundMolecular FormulaKey Structural Difference
(R)-(+)-1-(4-Bromophenyl)ethylamineC₈H₁₀BrNPrimary amine instead of tertiary; lacks ethyl and methyl groups on nitrogen
(1R)-1-(4-bromophenyl)ethylamineC₉H₁₂BrNSecondary amine with only methyl group on nitrogen
(1S)-1-(4-bromophenyl)ethylamineC₁₀H₁₄BrNSecondary amine with only ethyl group on nitrogen
1-(4-Bromophenyl)ethylamineC₁₂H₁₈BrNOContains 2-ethoxyethyl group instead of ethyl and methyl groups

These structural variations result in different physicochemical properties and potentially different biological activities .

Structure-Activity Relationships

The substitution pattern on the nitrogen atom significantly influences the compound's:

  • Lipophilicity and membrane permeability

  • Receptor binding properties

  • Metabolic stability

  • Distribution in biological systems

The tertiary amine structure of 1-(4-Bromophenyl)ethylmethylamine likely confers different pharmacokinetic properties compared to its primary or secondary amine counterparts .

Future Research Perspectives

Emerging Applications

Future research on 1-(4-Bromophenyl)ethylmethylamine may focus on:

  • Exploration of its potential as a building block in the synthesis of novel pharmaceutical candidates

  • Investigation of structure-activity relationships in various biological systems

  • Development of new synthetic methodologies to access this compound and its derivatives more efficiently

  • Potential applications in catalysis or as ligands in coordination chemistry

Analytical Developments

Advancements in analytical techniques may provide:

  • More detailed spectroscopic characterization

  • Better understanding of the compound's behavior in various chemical environments

  • Improved methods for detection and quantification in complex matrices

Computational Studies

Computational approaches could offer insights into:

  • Conformational preferences and molecular dynamics

  • Electronic properties and reactivity patterns

  • Prediction of biological activities through in silico modeling

  • Design of optimized synthetic routes

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